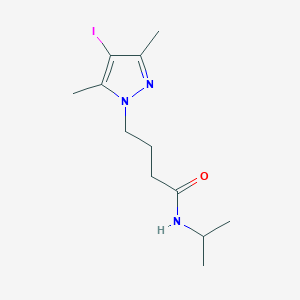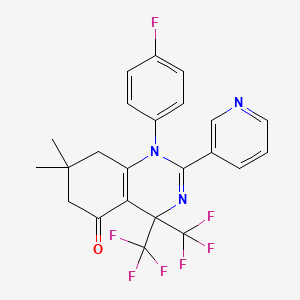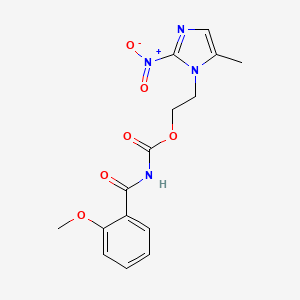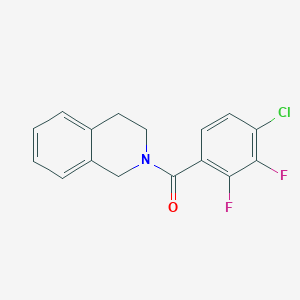![molecular formula C17H23N3O2S2 B11488850 N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11488850.png)
N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique combination of adamantyl, thiadiazole, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via nucleophilic substitution reactions, where adamantyl halides react with thiadiazole intermediates.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Adamantyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the adamantyl group can enhance the compound’s stability and binding affinity. The tetrahydrofuran ring may contribute to the overall conformation and flexibility of the molecule, allowing it to fit into specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide
- 2-(1-adamantyl)-N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]acetamide
Uniqueness
N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide is unique due to its combination of adamantyl, thiadiazole, and tetrahydrofuran moieties. This unique structure imparts specific properties, such as enhanced stability, specific binding affinity, and potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H23N3O2S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C17H23N3O2S2/c21-14(13-2-1-3-22-13)18-15-19-16(20-24-15)23-17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,1-9H2,(H,18,19,20,21) |
InChI Key |
MSOHLKKUKYHUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=NS2)SC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B11488772.png)
![7-(3,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488778.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488781.png)

![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)

![methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11488804.png)
![N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11488813.png)

![(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)

![1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488830.png)
![2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)

